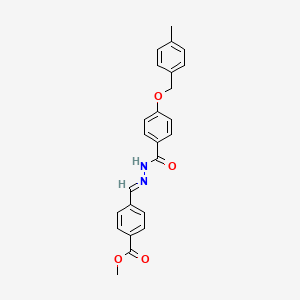![molecular formula C24H23N3O4 B11563489 N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11563489.png)
N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in solvents like ethanol or methanol, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit distinct biological activities. Its dimethoxyphenyl group and hydrazinecarbonyl linkage contribute to its unique chemical and biological properties .
特性
分子式 |
C24H23N3O4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
N-[4-[[(E)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H23N3O4/c1-16-6-4-5-7-20(16)24(29)26-19-11-9-18(10-12-19)23(28)27-25-15-17-8-13-21(30-2)22(14-17)31-3/h4-15H,1-3H3,(H,26,29)(H,27,28)/b25-15+ |
InChIキー |
FEEYKYATDARICH-MFKUBSTISA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11563409.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563411.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11563414.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide](/img/structure/B11563426.png)
![4-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11563430.png)

![2-(2,6-dimethylphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11563437.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B11563446.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563448.png)
![4-fluoro-N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11563456.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11563462.png)
![butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11563468.png)
![4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11563470.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide](/img/structure/B11563473.png)
